

A Spectroscopic Guide to 4-Acetyl-2-nitrothiophene: Predictive Analysis and Characterization

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Compound of Interest

Compound Name: 4-Acetyl-2-nitrothiophene

CAS No.: 58157-89-4

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This technical guide provides an in-depth analysis of the expected spectroscopic signature of **4-Acetyl-2-nitrothiophene**, a key heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} As experimentally derived spectra for this specific molecule are not broadly cataloged in public databases, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to construct a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification, characterization, and quality control of **4-Acetyl-2-nitrothiophene**.

The guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, reflecting a field-proven understanding of how molecular structure dictates spectroscopic behavior.

Molecular Structure and Electronic Landscape

The structural framework of **4-Acetyl-2-nitrothiophene** features a thiophene ring substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) at the C2 position and an

acetyl group (-COCH₃) at the C4 position. This substitution pattern profoundly influences the electronic distribution within the aromatic ring, which is the primary determinant of its spectroscopic properties.

- **Electron-Withdrawing Effects:** Both the nitro and acetyl groups deshield the thiophene ring by withdrawing electron density through resonance and inductive effects.[3] This general deshielding is anticipated to shift the signals of the remaining ring protons and carbons to higher chemical shifts (downfield) in Nuclear Magnetic Resonance (NMR) spectra.
- **Functional Group Signatures:** The distinct vibrational modes of the carbonyl (C=O) and nitro (N=O) bonds will give rise to characteristic, strong absorption bands in the Infrared (IR) spectrum. The molecule's mass and the stability of its fragments upon ionization will define its Mass Spectrum (MS).

Caption: Molecular structure of **4-Acetyl-2-nitrothiophene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the nitro and acetyl substituents on the thiophene ring.

Expertise & Rationale: Predicting NMR Spectra

The chemical shifts of the two remaining protons on the thiophene ring, H-3 and H-5, are expected to be significantly downfield due to the powerful deshielding from the adjacent electron-withdrawing groups. H-3 is primarily influenced by the ortho-nitro group, while H-5 is influenced by the ortho-acetyl group. The acetyl methyl protons will appear as a characteristic singlet in the aliphatic region. Carbon signals are similarly affected, with carbons directly attached to the substituents (C2, C4) and the carbonyl carbon being the most downfield.

Predicted ¹H and ¹³C NMR Data

Assignment	^1H Chemical Shift (δ , ppm)	Multiplicity	^{13}C Chemical Shift (δ , ppm)
H-3	~8.4 - 8.6	Doublet (d)	C2: ~152 - 155
H-5	~8.1 - 8.3	Doublet (d)	C3: ~125 - 128
-COCH ₃	~2.6 - 2.8	Singlet (s)	C4: ~140 - 143
C5: ~130 - 133			
C=O: ~190 - 195			
-CH ₃ : ~26 - 28			

Note: Predicted coupling constant $J(\text{H}3\text{-H}5)$ is expected to be small, in the range of 1.5-2.0 Hz.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for structural verification.

- **Sample Preparation:** Accurately weigh 10-15 mg of the **4-Acetyl-2-nitrothiophene** sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) within a 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a good first choice for general solubility, while DMSO-d_6 can be used for less soluble compounds.
- **Instrument Setup:** The analysis should be performed on a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion.
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal resolution and lineshape.
 - Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.
- **^{13}C NMR Acquisition:**

- Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
- A sufficient number of scans (typically several thousand) and a longer relaxation delay (5-10 seconds) are necessary due to the lower natural abundance of ^{13}C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an invaluable technique for the rapid and definitive identification of key functional groups within a molecule.

Expertise & Rationale: Interpreting IR Spectra

The IR spectrum of **4-Acetyl-2-nitrothiophene** will be dominated by strong, characteristic absorptions from the two electron-withdrawing substituents. The carbonyl (C=O) stretch of the acetyl group is expected to appear as a very intense band around 1685 cm^{-1} . The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4] The aromatic C-H and C=C stretching vibrations of the thiophene ring will also be present but may be of lower intensity compared to the functional group signals.[5]

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Expected Intensity
~3100 - 3120	Aromatic C-H Stretch	Medium-Weak
~1680 - 1695	C=O Stretch (Acetyl)	Strong, Sharp
~1520 - 1550	Asymmetric NO_2 Stretch	Strong
~1400 - 1450	Aromatic C=C Stretch	Medium
~1340 - 1360	Symmetric NO_2 Stretch	Strong

Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an Attenuated Total Reflectance (ATR) or KBr-pellet IR spectrum.

- **Sample Preparation (ATR Method - Preferred):** Place a small amount (1-2 mg) of the solid **4-Acetyl-2-nitrothiophene** sample directly onto the crystal of an ATR accessory. Apply pressure using the anvil to ensure good contact. This method is fast, requires minimal sample, and avoids moisture complications.
- **Sample Preparation (KBr Pellet Method):** If ATR is unavailable, thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:**
 - Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
 - Place the sample for analysis and collect the sample spectrum.
 - The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

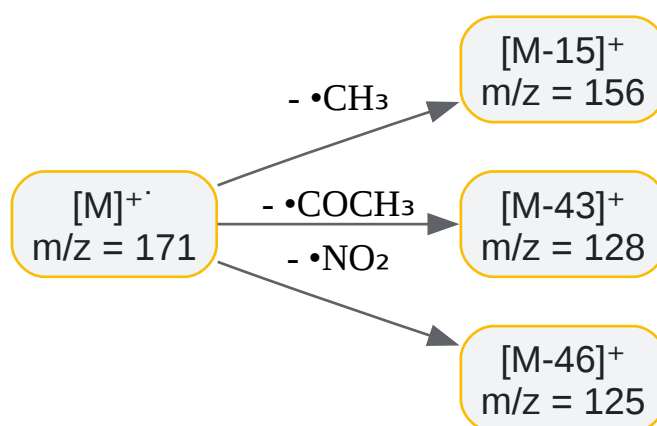
Expertise & Rationale: Predicting Fragmentation

For **4-Acetyl-2-nitrothiophene** (Molecular Formula: C₆H₅NO₃S), the molecular ion peak (M⁺) should be readily observable under Electron Ionization (EI) conditions. The fragmentation is predicted to be driven by the loss of the most stable neutral fragments and the formation of stable carbocations. The most anticipated primary fragmentation is the alpha-cleavage of the methyl group from the acetyl moiety, a classic pathway for methyl ketones, resulting in a stable acylium ion at [M-15]⁺.^[6] Other significant fragments are expected from the loss of the entire acetyl group ([M-43]⁺) or the nitro group ([M-46]⁺).^[7]

Predicted Mass Spectrum Data (EI)

m/z (Mass/Charge)	Proposed Fragment Identity	Notes
171	$[\text{C}_6\text{H}_5\text{NO}_3\text{S}]^+$	Molecular Ion (M^+)
156	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
128	$[\text{M} - \text{COCH}_3]^+$	Loss of an acetyl radical
125	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro radical
111	$[\text{M} - \text{CH}_3 - \text{NO}_2]^+$	Sequential loss

Predicted Fragmentation Pathway



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Caption: Major predicted fragmentation pathways for **4-Acetyl-2-nitrothiophene** in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce the sample via a direct insertion probe or, if coupled with chromatography, a Gas Chromatography (GC-MS) system. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to library data.

- Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 250, to ensure capture of both the molecular ion and all significant fragments.
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against the predicted pathways and reference spectra of related compounds in databases like NIST.

Conclusion

The unambiguous identification of **4-Acetyl-2-nitrothiophene** relies on the synergistic interpretation of all three core spectroscopic techniques. The predicted NMR spectrum defines the precise proton and carbon environment, the IR spectrum confirms the presence of the critical carbonyl and nitro functional groups, and the mass spectrum verifies the molecular weight and provides a characteristic fragmentation fingerprint. This comprehensive, predicted dataset serves as an authoritative benchmark for researchers engaged in the synthesis, purification, and application of this important thiophene derivative.

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